



Preclinical Antitumor Activity of TAS4464: A Technical Overview

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Compound of Interest		
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Introduction

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway, a crucial post-translational modification process that regulates protein stability and function.[1][3] The primary targets of neddylation are the cullin-RING ubiquitin ligases (CRLs), which play a critical role in protein homeostasis and cell cycle progression.[1][4] By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of various substrate proteins, leading to cell cycle arrest, apoptosis, and potent antitumor activity across a range of preclinical cancer models.[1][4] This document provides a comprehensive overview of the preclinical data supporting the antitumor efficacy of TAS4464.

Mechanism of Action

TAS4464 functions as a mechanism-based inhibitor of NAE, forming a TAS4464-NEDD8 adduct that leads to nanomolar inhibition of the enzyme.[5] This selective inhibition of NAE prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation of cullins, the scaffold proteins of CRLs.[1][5] The inactivation of CRLs results in the accumulation of their substrate proteins, including key cell cycle regulators and tumor suppressors such as CDT1, p27, and phosphorylated IkBa.[1][2] The accumulation of these substrates disrupts normal cellular processes, leading to cell cycle dysregulation and



apoptosis.[4] Notably, TAS4464 has demonstrated greater potency and more sustained target inhibition compared to the first-generation NAE inhibitor, MLN4924 (pevonedistat).[1][2][5][6]

Signaling Pathway

The inhibitory action of TAS4464 on the NAE-CRL pathway is depicted below.

TAS4464 inhibits NAE, blocking cullin neddylation and CRL activity.

In Vitro Antitumor Activity

TAS4464 has demonstrated widespread antiproliferative activity against a broad panel of human cancer cell lines, including both hematologic malignancies and solid tumors.[1][5] Its potency is significantly higher than that of MLN4924, with IC50 values in the nanomolar range for many cell lines.[5][7]

Table 1: In Vitro Growth-Inhibitory Effects of TAS4464 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nmol/L) of TAS4464	IC50 (nmol/L) of MLN4924	Fold Difference (MLN4924/TAS 4464)
CCRF-CEM	Acute Lymphoblastic Leukemia	3.1	19	6.1
HCT116	Colon Carcinoma	3.2	22	6.9
THP-1	Acute Monocytic Leukemia	1.8	115	63.9
GRANTA-519	Mantle Cell Lymphoma	1.6	21	13.1
SU-CCS-1	Clear Cell Sarcoma	4.9	16	3.3

Data compiled from multiple preclinical studies.[1][7]



Furthermore, TAS4464 has shown potent antiproliferative activity against patient-derived cancer cells, with IC50 values ranging from 1.60 to 460.00 nM in acute myeloid leukemia (AML) cells and 0.70 to 4223.00 nM in diffuse large B-cell lymphoma (DLBCL) cells.[7][8]

In Vivo Antitumor Efficacy

The promising in vitro activity of TAS4464 has been successfully translated into significant in vivo antitumor efficacy in various human tumor xenograft models.[1] Intermittent dosing schedules, such as weekly or twice-weekly intravenous administration, have been shown to be effective in controlling tumor growth without causing marked weight loss in the animals.[1][2]

Table 2: In Vivo Antitumor Activity of TAS4464 in

Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	Outcome
CCRF-CEM	Acute Lymphoblastic Leukemia	100 mg/kg, weekly, IV	Complete tumor regression; more efficacious than MLN4924 (120 mg/kg, twice-weekly).[3][5]
GRANTA-519	Mantle Cell Lymphoma	100 mg/kg, weekly or twice-weekly, IV	Statistically significant antitumor activity, exceeding that of bortezomib and ibrutinib.[1]
SU-CCS-1	Clear Cell Sarcoma	-	Prominent antitumor activity.[1]
LU5266 (PDX)	Small Cell Lung Cancer	-	Significant tumor growth inhibition.[1][8]
TMD8	Diffuse Large B-cell Lymphoma	-	Strong antitumor activity and prolonged survival in a systemic model.[1][9]



PDX: Patient-Derived Xenograft; IV: Intravenous.

Experimental Protocols In Vitro Growth Inhibition Assay

- Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
- Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of TAS4464 or a vehicle control.
- Incubation: Cells are incubated for a specified period, typically 72 hours.
- Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which quantifies ATP levels.[3]
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter logistic curve.

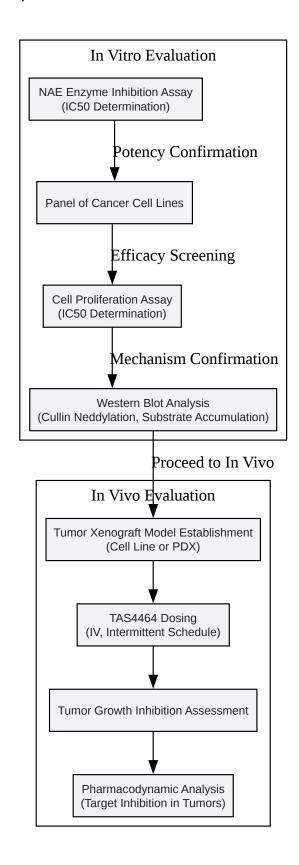
In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
- Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
- Tumor Growth and Randomization: When tumors reach a predetermined size, the animals are randomized into treatment and control groups.
- Drug Administration: TAS4464 is administered intravenously according to the specified dosing schedule (e.g., weekly or twice-weekly).[1][8] The vehicle is administered to the control group.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. Antitumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.[1]



Experimental Workflow

The general workflow for the preclinical evaluation of TAS4464 is outlined below.





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Preclinical evaluation workflow for TAS4464.

Conclusion

The comprehensive preclinical data for TAS4464 strongly support its development as a potent antitumor agent. Its selective and powerful inhibition of the NAE enzyme leads to the disruption of the neddylation pathway, resulting in broad and significant antiproliferative effects in both in vitro and in vivo models of hematologic and solid tumors.[1][2] The superior potency and sustained target engagement of TAS4464 compared to earlier NAE inhibitors highlight its potential as a promising therapeutic candidate for a variety of cancers.[1][5] These robust preclinical findings have paved the way for the clinical evaluation of TAS4464 in cancer patients.[1][2]

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